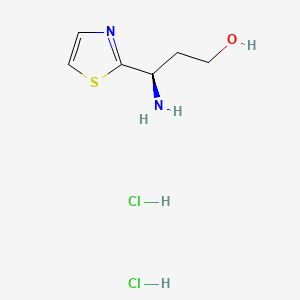

(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride

Description

(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride is a chiral amine derivative featuring a 1,3-thiazole heterocycle and a propan-1-ol backbone. The compound’s stereochemistry (3R configuration) and polar functional groups (amino, hydroxyl, and thiazole) confer unique physicochemical properties, making it a candidate for pharmaceutical applications, particularly in antimicrobial or antiviral therapies. Its dihydrochloride salt form enhances solubility in aqueous media, a critical factor for bioavailability.

Properties

Molecular Formula |

C6H12Cl2N2OS |

|---|---|

Molecular Weight |

231.14 g/mol |

IUPAC Name |

(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol;dihydrochloride |

InChI |

InChI=1S/C6H10N2OS.2ClH/c7-5(1-3-9)6-8-2-4-10-6;;/h2,4-5,9H,1,3,7H2;2*1H/t5-;;/m1../s1 |

InChI Key |

IVZMLYAUGGKXSG-ZJIMSODOSA-N |

Isomeric SMILES |

C1=CSC(=N1)[C@@H](CCO)N.Cl.Cl |

Canonical SMILES |

C1=CSC(=N1)C(CCO)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride generally involves multi-step organic reactions starting from simpler precursors such as thiazole derivatives and amino alcohol scaffolds. The key steps include:

- Formation of the thiazole ring or its functionalized derivative

- Introduction of the chiral amino alcohol side chain at the 2-position of the thiazole ring

- Resolution or asymmetric synthesis to obtain the (3R) stereochemistry

- Conversion to the dihydrochloride salt for isolation and purification

Specific Synthetic Routes

Condensation of Thiazole with Chiral Amino Alcohol Precursors

One common approach involves the condensation of 1,3-thiazole-2-carboxaldehyde or related thiazole derivatives with chiral amino alcohols or their protected forms. This method allows for the formation of the C-C bond at the 3-position of the propanol chain while maintaining stereochemical integrity. Subsequent deprotection and salt formation yield the dihydrochloride.

Asymmetric Synthesis via Chiral Catalysts or Resolution

Asymmetric synthesis routes employ chiral catalysts or auxiliaries to induce the (3R) stereochemistry during the formation of the amino alcohol moiety. Alternatively, racemic mixtures can be resolved using chiral chromatography or salt formation with chiral acids. These methods ensure high enantiomeric purity essential for biological applications.

Multi-Step Synthesis from 3-Amino-1-propanol

According to organic synthesis literature, starting from commercially available 3-amino-1-propanol, the thiazole ring can be introduced via nucleophilic substitution reactions or cyclization with sulfur and nitrogen sources under controlled conditions. The final product is isolated as the dihydrochloride salt to improve stability and handling.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Thiazole ring functionalization | 1,3-thiazole-2-carboxaldehyde, base | Formation of thiazole intermediate |

| 2 | Nucleophilic addition | Chiral amino alcohol or protected derivative | Formation of chiral amino alcohol adduct |

| 3 | Deprotection | Acidic hydrolysis or catalytic hydrogenation | Free amino alcohol with (3R) configuration |

| 4 | Salt formation | Treatment with hydrochloric acid | Dihydrochloride salt of target compound |

Analytical and Purification Techniques

- Chiral HPLC is employed to verify enantiomeric purity.

- NMR spectroscopy confirms structural integrity and stereochemistry.

- Mass spectrometry verifies molecular weight and purity.

- Salt formation with hydrochloric acid aids crystallization and purification.

Research Findings and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

Reduction: Reduction reactions could convert the compound into its reduced forms.

Substitution: The amino and hydroxyl groups may participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could produce various substituted derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound might be used as a catalyst or a ligand in various chemical reactions.

Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Protein Interaction: Study of interactions with proteins and other biomolecules.

Medicine

Drug Development: Exploration of its potential as a therapeutic agent due to its biological activity.

Diagnostics: Use in diagnostic assays and imaging.

Industry

Material Science: Application in the development of new materials with specific properties.

Agriculture: Potential use in agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogues differ primarily in their heterocyclic substituents and backbone modifications. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

- Heterocyclic Influence : The 1,3-thiazole group in the target compound contains sulfur and nitrogen, enabling π-π stacking and hydrogen bonding. In contrast, the 1,2,4-triazole analogue has three nitrogen atoms, increasing hydrogen-bond acceptor capacity .

- Hydrophobicity: The phenoxyphenyl analogue lacks polar heterocycles, favoring hydrophobic interactions over aqueous solubility.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns significantly influence crystallization and stability:

- The target compound’s hydroxyl and amino groups act as donors, while thiazole’s nitrogen serves as an acceptor, forming extended networks .

- Phenoxyphenyl derivatives rely on weaker van der Waals forces, reducing crystalline order .

Computational tools like Multiwfn can model electrostatic potentials to predict interaction strengths , while SHELX-based crystallography reveals packing efficiencies .

Electronic and Reactivity Profiles

- Thiazole vs. Triazole : Thiazole’s sulfur atom contributes to electron-deficient aromatic systems, enhancing electrophilic substitution reactivity. Triazoles, with higher electronegativity, may stabilize charge transfer complexes .

- Phenoxyphenyl Groups: Electron-rich aromatic systems in phenyl ethers promote nucleophilic reactions but reduce solubility in polar solvents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride?

- The synthesis of thiazole-containing compounds often involves coupling reactions between aminothiazole derivatives and activated carboxylic acids or esters. For example, 2-aminothiazole (1 mmol) can react with an appropriate acyl chloride in the presence of triethylamine as a base and dichloromethane as a solvent. After stirring at low temperatures (~273 K), the product is purified via extraction (dichloromethane/water) and recrystallization from methanol-acetone mixtures . For stereochemical control at the (3R) position, chiral resolution techniques or asymmetric catalysis may be required, though specific protocols for this compound are not detailed in the provided evidence.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent mixtures (e.g., methanol-acetone). The SHELX system (SHELXL) is widely used for small-molecule refinement due to its robustness in handling hydrogen bonding and twinned data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : - and -NMR confirm proton environments and carbon frameworks, particularly the thiazole ring (δ ~7–8 ppm for aromatic protons).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups (e.g., -NH, -OH stretches at ~3300 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

- Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing influencing bond lengths. Validate computational models (DFT) against experimental SC-XRD data, focusing on geometric parameters like dihedral angles between the thiazole ring and adjacent groups. For example, in related thiazole-acetamide derivatives, the thiazole and phenyl rings exhibit a twist of ~61.8°, which may explain deviations in NMR coupling constants .

Q. What strategies optimize enantiomeric purity during synthesis?

- Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control the (3R) configuration. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). If racemization occurs during dihydrochloride salt formation, consider alternative counterions (e.g., trifluoroacetate) or low-temperature protonation .

Q. How do hydrogen-bonding patterns influence the compound’s solubility and stability?

- Graph set analysis (e.g., R(8) motifs) reveals intermolecular N–H⋯N and O–H⋯O interactions that stabilize crystal lattices but reduce aqueous solubility. To enhance bioavailability, modify protic groups (e.g., -OH) with protective moieties (e.g., acetates) while retaining hydrogen-bond donor/acceptor capacity .

Q. What challenges arise in refining high-resolution crystallographic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.